Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane
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Overview
Description
Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane is a chemical compound with the molecular formula C22H47IOSi and a molecular weight of 482.598 g/mol . This compound is characterized by the presence of a tert-butyl group, a 16-iodohexadecyl chain, and a dimethylsilane moiety. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 16-iodohexadecanol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
tert-butyl(dimethyl)silyl chloride+16-iodohexadecanol→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the molar ratios of the reactants.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, sodium alkoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include tert-butyl[(16-thiohexadecyl)oxy]dimethylsilane, tert-butyl[(16-aminohexadecyl)oxy]dimethylsilane, and tert-butyl[(16-alkoxyhexadecyl)oxy]dimethylsilane.
Oxidation Reactions: Products include tert-butyl[(16-iodohexadecyl)oxy]silanol and tert-butyl[(16-iodohexadecyl)oxy]siloxane.
Reduction Reactions: The major product is hexadecane.
Scientific Research Applications
Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane has a wide range of applications in scientific research:
- **Bi
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Properties
CAS No. |
824404-37-7 |
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Molecular Formula |
C22H47IOSi |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
tert-butyl-(16-iodohexadecoxy)-dimethylsilane |
InChI |
InChI=1S/C22H47IOSi/c1-22(2,3)25(4,5)24-21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-23/h6-21H2,1-5H3 |
InChI Key |
PMXUBDFRNQUSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCCCI |
Origin of Product |
United States |
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